Cytarabine ocfosfate hydrate, also known as 1-β-D-arabinofuranosylcytosine-5′-stearyl-phosphate, is a lipophilic prodrug of cytosine arabinoside (Ara-C). It is primarily utilized in the treatment of acute leukemia and myelodysplastic syndromes. This compound is designed for oral administration, providing prolonged serum concentrations of cytosine arabinoside, which enhances its therapeutic efficacy in oncology .
Cytarabine ocfosfate hydrate is classified as an antimetabolite, a category of drugs that interfere with DNA and RNA synthesis. It is derived from cytosine arabinoside, a nucleoside analog that has been widely used in cancer therapy. The compound's unique structure allows for improved bioavailability compared to its parent compound, which typically requires intravenous administration .
The synthesis of cytarabine ocfosfate hydrate involves several key steps:
Industrial production follows similar principles but is optimized for yield and purity, ensuring compliance with pharmaceutical standards. The synthesis is performed in controlled environments to maintain the stability and efficacy of the final product.
Cytarabine ocfosfate hydrate has a complex molecular structure characterized by the following:
The structure features a stearyl group attached to the phosphoric acid at the 5' position of the arabinose moiety, which significantly contributes to its pharmacological properties.
Cytarabine ocfosfate hydrate undergoes several chemical reactions:
The primary product from hydrolysis is cytosine arabinoside, while various derivatives may form depending on other reactions conducted .
Cytarabine ocfosfate hydrate functions primarily by inhibiting DNA synthesis. Upon oral administration, it converts gradually to cytosine arabinoside in the liver. The active metabolite undergoes phosphorylation to form cytarabine triphosphate, which inhibits DNA polymerase by competing with deoxycytidine triphosphate. This incorporation into DNA results in direct DNA damage, leading to cell death, particularly in rapidly dividing cancer cells .
Relevant pharmacokinetic data indicate that oral absorption is less than 20%, highlighting the challenges associated with its administration compared to intravenous formulations .
Cytarabine ocfosfate hydrate has significant applications in clinical settings:
CAS No.: 18395-92-1
CAS No.: 13561-08-5
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4